N-(2,4-dimethylphenyl)-2-phenylacetamide
Description
N-(2,4-Dimethylphenyl)-2-phenylacetamide is an amide derivative with a phenylacetamide backbone substituted at the nitrogen atom by a 2,4-dimethylphenyl group. Its structural features include two aromatic rings (phenyl and dimethylphenyl) and an acetamide linker. The compound has been synthesized via coupling reactions involving diphenylacetic acid and 2,4-dimethylaniline using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCl) as a coupling agent . Its crystal structure reveals two independent molecules in the asymmetric unit, with intramolecular hydrogen bonds forming S(6) ring motifs and intermolecular interactions stabilizing the lattice .
Below, we compare its properties with structurally and functionally related 2-phenylacetamide derivatives.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-9-15(13(2)10-12)17-16(18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
ZKXUPYAKPGIRLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide
- Structure : Features two phenyl groups at the acetamide’s α-carbon and a 2,4-dimethylphenyl substituent on the nitrogen.
- Crystallography : Dihedral angles between the two benzene rings are 87.75° (molecule A) and 89.25° (molecule B). Intramolecular C–H⋯O hydrogen bonds create S(6) motifs, while intermolecular N–H⋯O and C–H⋯π interactions stabilize the crystal .
- Key Difference : The presence of a diphenylacetamide core distinguishes it from the simpler phenylacetamide backbone of the target compound.
2,2-Diphenylacetamide
- Crystallography : Dihedral angles between phenyl rings are 84.6°–85.0°, with intermolecular N–H⋯O hydrogen bonds forming R₂²(8) motifs .
- Applications : Precursor for pharmaceuticals like loperamide and darifenacin .
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
- Structure : Substituted with a bromophenyl group at the α-carbon and a methoxyphenyl group on the nitrogen.
- Crystallography: Not explicitly detailed, but electron-withdrawing (Br) and electron-donating (OMe) groups likely influence packing and hydrogen-bonding patterns .
- Comparison : The bromine atom may enhance electrophilic reactivity compared to the dimethyl groups in the target compound.
Alkylation of N-Substituted 2-Phenylacetamides
- N-(4-Nitrophenyl)-2-phenylacetamide : Benzylation with benzyl chloride under phase-transfer catalysis shows higher reactivity due to the electron-withdrawing nitro group, which activates the nitrogen for nucleophilic substitution .
- Comparison : The electron-donating dimethyl groups in N-(2,4-dimethylphenyl)-2-phenylacetamide may reduce nitrogen’s nucleophilicity, requiring harsher conditions for alkylation.
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- Synthesis : Incorporates a thiadiazole ring linked to a dimethoxyphenyl group, synthesized for antimicrobial screening .
Antimycobacterial Activity
- 2,2-Diphenylacetamide Derivatives : Exhibit antimycobacterial properties, with activity linked to the diphenyl moiety’s planar structure .
- Comparison : The dimethylphenyl group in the target compound may hinder planarity, reducing mycobacterial target affinity.
Data Tables
Table 1: Structural and Crystallographic Comparison
| Compound | Dihedral Angles (°) | Key Interactions | Applications |
|---|---|---|---|
| This compound | 87.75–89.25 | N–H⋯O, C–H⋯π | Antimicrobial precursors |
| 2,2-Diphenylacetamide | 84.6–85.0 | N–H⋯O (R₂²(8) motifs) | Antimycobacterial synthesis |
| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | N/A | Not reported | Antimicrobial screening |
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